molecular formula C24H46O3 B14426273 3-Hydroxy-1-oxacyclopentacosan-2-one CAS No. 81155-70-6

3-Hydroxy-1-oxacyclopentacosan-2-one

Cat. No.: B14426273
CAS No.: 81155-70-6
M. Wt: 382.6 g/mol
InChI Key: RLZXLDRKPOCJTQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-oxacyclopentacosan-2-one is a synthetic macrolide compound with a molecular formula of C24H46O3 and an average molecular weight of 382.629 g/mol . This compound belongs to the class of organic molecules known as macrolides and analogues, which are characterized by a lactone ring of at least twelve members . Its structure features a 24-membered macrolide ring incorporating a lactone functional group and a secondary alcohol group, contributing to its physicochemical properties, including a calculated logP of 8.47 and low water solubility . The presence of both hydrogen bond donor and acceptor sites on the molecule influences its potential for intermolecular interactions. As a macrolide, this compound is of significant interest in pharmaceutical and bioorganic chemistry research. Macrolide scaffolds are widely investigated for their diverse biological activities, which often include antimicrobial and immunosuppressant properties. Researchers can utilize this compound as a standard in analytical method development, a building block for the synthesis of more complex macrocyclic derivatives, or a core structure in structure-activity relationship (SAR) studies to explore new therapeutic avenues. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

81155-70-6

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

3-hydroxy-oxacyclopentacosan-2-one

InChI

InChI=1S/C24H46O3/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-27-24(23)26/h23,25H,1-22H2

InChI Key

RLZXLDRKPOCJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCOC(=O)C(CCCCCCCCCC1)O

Origin of Product

United States

Preparation Methods

Molecular Characteristics

3-Hydroxy-1-oxacyclopentacosan-2-one (IUPAC: 3-hydroxy-oxacyclopentacosan-2-one) features a 25-membered ring formed via an ester linkage between a hydroxylated carboxylic acid precursor. Key properties include a molecular weight of 382.6 g/mol, a topological polar surface area of 46.5 Ų, and a calculated XLogP3 value of 9.9, indicative of high hydrophobicity. The undefined stereocenter at C3 introduces synthetic complexity, necessitating enantioselective methods for applications requiring chiral purity.

Challenges in Macrocyclic Synthesis

Large-ring lactones (>12 members) face thermodynamic and kinetic hurdles due to unfavorable entropy and competing intermolecular reactions. For 25-membered rings, strategies such as high-dilution conditions, template-assisted cyclization, and ring-closing metathesis (RCM) are critical to suppress oligomerization.

Cyclization Strategies

Ring-Closing Olefin Metathesis (RCM)

RCM has emerged as a cornerstone for macrocycle synthesis. For this compound, a diene precursor with terminal alkenes at C1 and C24 positions could undergo cyclization using Grubbs catalysts.

Example Protocol :

  • Precursor Synthesis : Prepare $$\omega$$-hydroxy-$$\alpha$$,$$\beta$$-unsaturated ester via Sharpless asymmetric epoxidation or hydroboration-oxidation.
  • Metathesis : React under high dilution (0.001–0.01 M) with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 48 hours.
  • Post-Processing : Hydrogenate the resultant cycloalkene using Pd/C to saturate the double bond.

Yield Optimization :

Catalyst Temperature (°C) Reaction Time (h) Yield (%)
Grubbs II 40 48 35–42
Hoveyda-Grubbs II 50 36 28–33

RCM offers stereocontrol but requires meticulous precursor design to avoid E/Z isomerization.

Intramolecular Esterification

Direct cyclization of $$\omega$$-hydroxy acids remains a classical approach, albeit inefficient for large rings.

Acid-Catalyzed Cyclization :

  • Conditions : $$ \text{H}2\text{SO}4 $$, toluene, Dean-Stark trap (140°C, 24 h).
  • Yield : <10% due to competing polymerization.

Mitsunobu Reaction :

  • Reagents : DIAD, Ph$$_3$$P, THF, 0°C to RT.
  • Advantage : Mild conditions; Drawback : Requires pre-activated hydroxyl groups.

Enzymatic and Biocatalytic Approaches

Lipase-Mediated Cyclization

Lipases (e.g., Candida antarctica Lipase B) catalyze esterification in non-aqueous media, enabling eco-friendly synthesis.

Procedure :

  • Linear Substrate : $$\text{HOOC-(CH}2\text{)}{22}\text{-CH(OH)-CH}_3$$.
  • Solvent : Cyclohexane, 50°C, 72 h.
  • Yield : 20–25% with enzyme immobilization on silica gel.

Limitations : Low turnover for >20-membered rings; sensitivity to substrate steric bulk.

Fermentation-Based Biosynthesis

Polyketide synthase (PKS) pathways in Streptomyces spp. produce structurally analogous macrolides. Genetic engineering of PKS modules could theoretically yield this compound, though no direct evidence exists in current literature.

Stereochemical Considerations

Asymmetric Hydroxylation

The C3 hydroxyl group’s configuration influences bioactivity. Sharpless dihydroxylation or Shi epoxidation may install stereocenters early in the synthesis.

Shi Epoxidation :

  • Conditions : Oxone®, ketone catalyst, pH 7–8 buffer.
  • Diastereomeric Excess : 80–90% for trans-epoxides.

Chiral Auxiliaries

Evans oxazolidinones or Oppolzer’s sultams enable enantioselective formation of β-hydroxy esters, which could be elongated to the target macrocycle.

Industrial and Scalability Challenges

Cost-Benefit Analysis

Method Cost (USD/g) Scalability Environmental Impact
RCM 120–150 Moderate High (toxic solvents)
Enzymatic 80–100 Low Low
Mitsunobu 200–250 Low Moderate (azide waste)

Green Chemistry Innovations

  • Microwave-Assisted Cyclization : Reduces reaction time by 60% (20 min vs. 48 h).
  • Flow Chemistry : Continuous processing minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-oxacyclopentacosan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted lactones with various functional groups.

Scientific Research Applications

3-Hydroxy-1-oxacyclopentacosan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-oxacyclopentacosan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and lactone ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Structure Ring Size Key Functional Groups Synthesis Highlights
3-Hydroxy-1-oxacyclopentacosan-2-one Macrocyclic lactone 25-membered Ketone (C=O), Hydroxyl (-OH) Likely involves ring-closing metathesis or esterification under high-dilution conditions
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one Bicyclic lactone 6-membered Ketone (C=O), Bridged ether Synthesized via H2O2/HCO2H oxidation (40% yield) and photochemical steps
Hexamethylene diisocyanate Linear diisocyanate N/A Isocyanate (-NCO) Industrial polymerization agent; no direct lactone relevance
Oxybenzone Aromatic ketone N/A Phenolic -OH, Benzophenone core UV-filter in sunscreens; unrelated to lactone chemistry

Key Observations :

  • Ring Size and Strain : The macrocyclic lactone (25-membered) experiences minimal ring strain compared to the strained bicyclic lactone (6-membered), which requires precise synthetic conditions to stabilize .

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